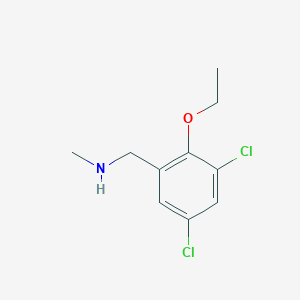
4-(4-fluorobenzoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-fluorobenzoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has shown potential for use in scientific research. This compound is also known as THF-FBT and has been synthesized through various methods. The purpose of
作用機序
THF-FBT inhibits the activity of PTP1B by binding to the active site of the enzyme. This leads to an increase in insulin signaling and improved glucose uptake in insulin-sensitive tissues.
Biochemical and Physiological Effects:
THF-FBT has been shown to improve insulin sensitivity and glucose tolerance in animal models of insulin resistance. This compound has also been shown to reduce inflammation and oxidative stress in these models. Additionally, THF-FBT has been shown to improve lipid metabolism and reduce body weight in obese animal models.
実験室実験の利点と制限
One advantage of using THF-FBT in lab experiments is its ability to improve insulin sensitivity and glucose tolerance in animal models of insulin resistance. This makes it a useful tool for studying the mechanisms underlying the development of type 2 diabetes. However, one limitation of using THF-FBT is its potential toxicity and side effects in vivo.
将来の方向性
There are several future directions for research on THF-FBT. One direction is to investigate the potential use of this compound in the treatment of type 2 diabetes. Another direction is to study the potential use of THF-FBT in the treatment of other metabolic disorders, such as obesity and non-alcoholic fatty liver disease. Additionally, future research could investigate the potential toxicity and side effects of THF-FBT in vivo, as well as the optimal dosage and administration route for this compound.
合成法
THF-FBT can be synthesized using various methods, including the reaction between 4-fluorobenzoyl chloride and 3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one in the presence of a base. Another method involves the reaction between 4-fluorobenzoyl isocyanate and 3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one in the presence of a base.
科学的研究の応用
THF-FBT has shown potential for use in scientific research due to its ability to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling and has been implicated in the development of insulin resistance and type 2 diabetes. THF-FBT has been shown to improve insulin sensitivity and glucose tolerance in animal models of insulin resistance.
特性
製品名 |
4-(4-fluorobenzoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
分子式 |
C20H18FNO4S |
分子量 |
387.4 g/mol |
IUPAC名 |
(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(oxolan-2-ylmethyl)-5-thiophen-2-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C20H18FNO4S/c21-13-7-5-12(6-8-13)18(23)16-17(15-4-2-10-27-15)22(20(25)19(16)24)11-14-3-1-9-26-14/h2,4-8,10,14,17,23H,1,3,9,11H2/b18-16+ |
InChIキー |
HEBXNASLRMESPY-FBMGVBCBSA-N |
異性体SMILES |
C1CC(OC1)CN2C(/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C2=O)C4=CC=CS4 |
SMILES |
C1CC(OC1)CN2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC=CS4 |
正規SMILES |
C1CC(OC1)CN2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[2-(benzyloxy)-3-methoxybenzyl]-N,N-dimethylethane-1,2-diamine](/img/structure/B249591.png)

![N-[2-(dimethylamino)ethyl]-N-{3-[(4-fluorobenzyl)oxy]benzyl}amine](/img/structure/B249593.png)
![2-{2-Bromo-4-[(cyclopropylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B249594.png)
![2-{[4-(Benzyloxy)benzyl]amino}-1-phenylethanol](/img/structure/B249595.png)
![N-{2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B249597.png)
![N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B249598.png)
![N-(3-chloro-5-ethoxy-4-methoxybenzyl)-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine](/img/structure/B249599.png)



![1-[4-(benzyloxy)-3-ethoxyphenyl]-N-(thiophen-2-ylmethyl)methanamine](/img/structure/B249613.png)
![4-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzoic acid](/img/structure/B249617.png)
![N-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazol-5-amine](/img/structure/B249619.png)